N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]acetamide
Description
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-4-oxochromen-7-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c1-10(20)19-11-6-7-13-15(21)9-17(22-16(13)8-11)12-4-2-3-5-14(12)18/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDMRXZAORZZDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and 4-hydroxycoumarin.
Condensation Reaction: The first step involves a condensation reaction between 2-fluorobenzaldehyde and 4-hydroxycoumarin in the presence of a base, such as sodium hydroxide, to form 2-(2-fluorophenyl)-4H-chromen-4-one.
Acetylation: The resulting chromen-4-one derivative is then subjected to acetylation using acetic anhydride and a catalyst, such as pyridine, to introduce the acetamide group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized chromen-4-one derivatives.
Reduction: Reduced chromen-4-one derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]acetamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Properties of Analogues
Key Observations :
- Substituent Position : The placement of fluorine (C2 phenyl) in the target compound contrasts with methyl or trifluoromethyl groups in analogues, influencing electronic and steric properties.
- Acetamide Linkage : Derivatives with ether or thiazolidin linkages (e.g., 5a) exhibit distinct biological profiles compared to direct acetamide attachment .
- Fluorination Impact: The 2-fluorophenyl group may enhance metabolic stability relative to non-fluorinated coumarins, similar to trifluoromethylated analogues .
Pharmacological and Functional Comparisons
Inferences for Target Compound :
- The acetamide group may enable interactions with proteases or kinases, as seen in pyridazinone derivatives .
- Fluorine substitution could enhance blood-brain barrier penetration compared to methyl or trifluoromethyl groups .
Biological Activity
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]acetamide is a synthetic compound belonging to the class of chromen-4-one derivatives, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse scientific literature.
Chemical Structure and Properties
The compound features a chromen-4-one core structure with a 2-fluorophenyl substitution and an acetamide group. The presence of the fluorine atom is significant as it can influence the compound's biological activity and pharmacokinetics.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.6 μg/mL |
| Escherichia coli | 31.2 μg/mL |
| Pseudomonas aeruginosa | 62.5 μg/mL |
The compound demonstrated bactericidal effects at concentrations lower than those of standard antibiotics like ciprofloxacin, indicating its potential as a therapeutic agent against resistant strains .
Anticancer Activity
This compound has also been investigated for its anticancer properties . Studies have shown that it inhibits the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies revealed that the compound significantly reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined to be:
- MCF-7 : 12.5 μM
- A549 : 15.0 μM
The mechanism appears to involve the activation of caspase pathways leading to programmed cell death .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes.
- Antioxidant Activity : It exhibits antioxidant properties, reducing oxidative stress within cells, which is crucial in cancer therapy .
Q & A
Q. What are the established synthetic routes for N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]acetamide, and what key reaction conditions influence yield?
The compound is typically synthesized via coupling reactions between fluorophenyl derivatives and chromen-4-one intermediates. For example, acetic acid-mediated condensation under reflux conditions (e.g., 18 hours at room temperature) is a common method, with recrystallization in methanol used for purification . Reaction parameters such as solvent polarity, temperature, and stoichiometric ratios of reactants (e.g., 0.5 mmol of acetohydrazide derivatives) significantly affect yield and purity. Structural confirmation via X-ray crystallography is recommended to validate regioselectivity .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the fluorophenyl and chromen-4-one moieties. X-ray crystallography provides definitive proof of stereochemistry, as demonstrated in studies of analogous coumarin-acetamide derivatives . High-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) should complement these methods to verify functional groups like the acetamide carbonyl (C=O stretch at ~1650 cm⁻¹) .
Q. How does the fluorophenyl substituent influence the compound’s electronic properties?
The electron-withdrawing fluorine atom at the ortho position increases the electrophilicity of the chromen-4-one core, which can be quantified via density functional theory (DFT) calculations. This substitution alters the electron density distribution, as evidenced by downfield shifts in ¹H NMR spectra (e.g., aromatic protons at δ 7.2–8.1 ppm) . Comparative studies with non-fluorinated analogs are advised to isolate electronic effects .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?
Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations. To address this:
- Cross-validate computational models using multiple software packages (e.g., Gaussian vs. ORCA).
- Incorporate solvent correction fields (e.g., PCM model) in DFT simulations.
- Compare experimental NMR chemical shifts with computed values using scaling factors .
- Perform X-ray crystallography to resolve ambiguities in stereochemistry .
Q. What strategies optimize regioselectivity during the synthesis of fluorophenyl-chromenone hybrids?
Regioselectivity challenges are common due to competing nucleophilic sites on the chromen-4-one scaffold. Strategies include:
- Using directing groups (e.g., methoxy or bromo substituents) to block undesired positions.
- Employing transition metal catalysts (e.g., Pd-mediated C–H activation) to enhance selectivity .
- Adjusting reaction pH to favor protonation/deprotonation at specific sites .
Q. What methodologies are recommended for investigating the compound’s potential bioactivity?
- In vitro assays : Use cell-based models (e.g., cancer cell lines) to screen for cytotoxicity, with dose-response curves (IC₅₀ values) and controls for apoptosis/necrosis .
- Molecular docking : Target enzymes like cyclooxygenase-2 (COX-2) or tyrosine kinases, using AutoDock Vina with flexible ligand protocols .
- ADMET profiling : Predict pharmacokinetics via SwissADME or similar tools, focusing on fluorophenyl-derived metabolic stability .
Q. How can researchers address discrepancies in thermal stability data across studies?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) should be standardized using identical heating rates (e.g., 10°C/min under nitrogen). Contradictions may arise from polymorphic forms; thus, powder X-ray diffraction (PXRD) is essential to confirm crystalline phase consistency .
Q. What advanced computational approaches predict intermolecular interactions in cocrystals or salts of this compound?
- Hirshfeld surface analysis : Visualize close contacts (e.g., F⋯H or C=O⋯H interactions) using CrystalExplorer .
- Molecular dynamics (MD) simulations : Simulate crystal packing in Materials Studio to assess stability under varying temperatures .
- Mercury CSD : Mine the Cambridge Structural Database for analogous cocrystal motifs .
Methodological Best Practices
- Experimental design : Align synthetic routes with CRDC 2020 guidelines for chemical engineering (e.g., RDF2050103 for process simulation) .
- Data validation : Use PubChem’s computed properties (e.g., InChIKey, canonical SMILES) as secondary validation for structural assignments .
- Interdisciplinary collaboration : Integrate chemical biology training (e.g., Chem/IBiS 416 coursework) to enhance assay design rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
